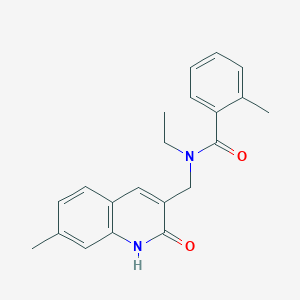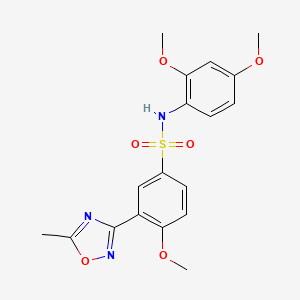
2-(N-phenethylmethylsulfonamido)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-phenethylmethylsulfonamido)-N-phenylacetamide, also known as PMSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMSMP is a sulfonamide derivative, which means that it contains a sulfur atom bonded to an amine group and an aromatic ring.
科学的研究の応用
2-(N-phenethylmethylsulfonamido)-N-phenylacetamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide has been investigated as a potential antibacterial and antifungal agent due to its sulfonamide functional group, which is known to inhibit the growth of microorganisms. 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
In agriculture, 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide has been investigated as a potential herbicide due to its ability to inhibit the growth of weeds. 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide has also been studied as a potential insecticide due to its sulfonamide functional group, which is known to inhibit the activity of enzymes in insects.
In materials science, 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide has been investigated as a potential modifier for polymers and as a potential precursor for the synthesis of metal sulfide nanoparticles.
作用機序
The mechanism of action of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide depends on the specific application. In medicine, 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide is believed to exert its antibacterial and antifungal effects by inhibiting the activity of enzymes involved in the synthesis of folic acid, which is essential for the growth and survival of microorganisms. In cancer cells, 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide is believed to induce apoptosis by activating the mitochondrial pathway and inhibiting the activity of anti-apoptotic proteins.
In agriculture, 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide is believed to inhibit the growth of weeds and insects by interfering with the activity of enzymes involved in various metabolic pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide depend on the specific application and the dose used. In general, 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide is well-tolerated by living organisms at low doses, but can be toxic at high doses. 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide has been shown to cause oxidative stress and DNA damage in some studies, but the significance of these effects in vivo is not yet clear.
実験室実験の利点と制限
One of the advantages of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide for lab experiments is its relatively low cost and ease of synthesis. 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide is also stable under a wide range of conditions and can be stored for long periods of time without degradation. However, one of the limitations of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are many potential future directions for research on 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide. In medicine, future studies could focus on optimizing the antibacterial and antifungal activity of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide by modifying its chemical structure. Future studies could also investigate the potential of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide as a treatment for other diseases such as malaria and tuberculosis.
In agriculture, future studies could focus on optimizing the herbicidal and insecticidal activity of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide by modifying its chemical structure. Future studies could also investigate the potential of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide as a biopesticide that is less harmful to the environment than traditional chemical pesticides.
In materials science, future studies could focus on optimizing the properties of polymers modified with 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide and on developing new methods for the synthesis of metal sulfide nanoparticles using 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide as a precursor.
Overall, 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide is a promising chemical compound with many potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
合成法
The synthesis of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide involves the reaction of N-phenethylmethylamine and N-phenylacetamide with sulfur dioxide in the presence of a catalyst such as zinc chloride or iron(III) chloride. The reaction takes place in an organic solvent such as chloroform or dichloromethane, and the product is isolated by filtration and recrystallization. The yield of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide is typically around 60-70%, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-23(21,22)19(13-12-15-8-4-2-5-9-15)14-17(20)18-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQCLAUNINLSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7695485.png)





![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)

